3-Butylcyclobutanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

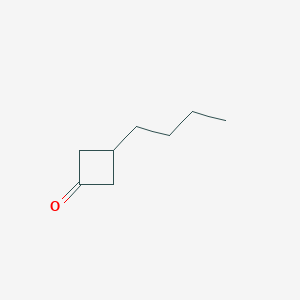

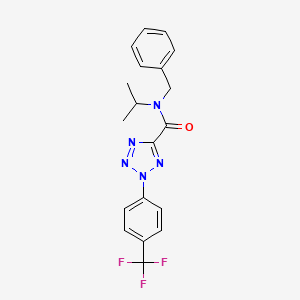

3-Butylcyclobutanone is an organic compound with a molecular formula of C8H14O . It is a derivative of cyclobutanone, which is a four-membered cyclic ketone. Cyclobutanone is a colorless volatile liquid at room temperature .

Synthesis Analysis

In the last decade, several new cyclobutanone synthesis and functionalization protocols have been published . Organo- and biocatalyzed eco-friendly approaches to cyclobutanone-containing molecules have been developed with interesting results . For example, one strategy involves degradation of five-carbon building blocks .

Molecular Structure Analysis

The crystal structures of three novel cyclobutanone derivatives have been determined . For example, one of them has a molecular formula of C12H20Br2O, with a molar mass of 340.10 . The cyclobutane rings in these compounds are folded with folding angles of 10.7(3) and 10.9(4) degrees, respectively .

Aplicaciones Científicas De Investigación

Photocatalytic Applications

A study by Mojr et al. (2015) explored the use of flavin derivatives, specifically 1-Butyl-7,8-dimethoxy-3-methylalloxazine, in visible light photocatalysis. This research demonstrated the compound's efficacy in cyclobutane ring formation through [2+2] cycloaddition, highlighting its potential in organic synthesis and material science applications (Mojr et al., 2015).

Chemical Synthesis and Characterization

Boyd et al. (1991) synthesized and characterized 2-dodecylcyclobutanone, examining its potential as a marker for irradiated chicken meat and possibly other foods. This research provides insights into the utilization of cyclobutanone derivatives in food safety and quality control (Boyd et al., 1991).

Catalysis and Organic Transformations

Matsuda et al. (2008) studied the reactivity of 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides in the presence of palladium catalysts. This work contributes to the field of synthetic organic chemistry by demonstrating efficient pathways for creating complex molecules, showcasing the versatility of cyclobutanone derivatives in catalytic processes (Matsuda et al., 2008).

Strain-Release Reactions and Medicinal Applications

Greaney et al. (2021) explored the use of 3-aminocyclobutanone oximes in strain-release reactions, with a focus on generating primary alkyl radicals for metal-free arylations. This research has implications in medicinal chemistry, especially in the synthesis of valuable diamines and unnatural amino acids (Greaney et al., 2021).

Potential as a Natural Pesticide

A study by Abbod et al. (2020) on 3-butylidene phthalide, a related compound, revealed its promising biological activities as a natural pesticide. This research could lead to the development of new, safer crop protection compounds (Abbod et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

3-butylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-7-5-8(9)6-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYCAJAUKUFPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butylcyclobutanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440518.png)

![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)

![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440526.png)

![4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2440532.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440533.png)

![2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol](/img/structure/B2440539.png)